![molecular formula C20H30N6O3 B2587257 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878411-28-0](/img/structure/B2587257.png)
6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
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Description
6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H30N6O3 and its molecular weight is 402.499. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihistamine and Anti-allergic Applications
The compound exhibits strong affinity for H1 histamine receptors, which suggests its potential as an antihistamine . This could be particularly useful in the treatment of allergic reactions such as rhinitis and urticaria. Its selectivity for peripheral histamine receptors over other receptor types indicates a lower risk of sedative side effects commonly associated with antihistamines.
Cardiovascular Safety Research
In clinical studies involving healthy volunteers, the compound demonstrated no significant impact on myocardial repolarization even at high doses . This suggests a low cardiotoxicity profile, making it a safer option for patients who are at risk of cardiovascular events.
Anti-inflammatory Potential
The compound’s ability to inhibit the release of histamine and IL-4 from mast cells and peripheral granulocytes indicates its potential as an anti-inflammatory agent . This could be explored further for conditions characterized by inflammation, such as asthma or chronic obstructive pulmonary disease (COPD).
Pharmacokinetics and Bioavailability Studies
The compound is noted for its rapid oral absorption and high bioavailability . Research in this area could focus on optimizing dosage forms and delivery systems to maximize therapeutic efficacy for various indications.
Antimicrobial Activity
Imidazole derivatives, including this compound, have shown a broad spectrum of biological activities, including antibacterial and antifungal properties . This could lead to the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Chemotherapeutic Applications
The compound’s structural similarity to other imidazole derivatives that have demonstrated antitumor activities opens up possibilities for its use in cancer chemotherapy . Further research could identify specific cancer cell lines that are susceptible to this compound.
Neuropharmacological Research
Given the compound’s interaction with piperidine and imidazole structures, there is potential for neuropharmacological applications, including the treatment of neurodegenerative diseases . It could be studied for its effects on neurotransmitter systems and cognitive functions.
Drug Development and Synthesis
The compound’s synthesis involves interesting chemical reactions that could be optimized for industrial-scale production . Research in this field could focus on improving yields, reducing costs, and developing environmentally friendly synthesis methods.
properties
IUPAC Name |
6-(2-methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-14-15(2)26-16-17(21-19(26)24(14)12-13-29-4)22(3)20(28)25(18(16)27)11-10-23-8-6-5-7-9-23/h5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOQSHHQYYKXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCN4CCCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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